Cas no 145951-27-5 (1-benzothiophene-5-sulfonamide)

1-benzothiophene-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophene-5-sulfonamide
- 1-benzothiophene-5-sulfonamide
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- MDL: MFCD21236738
- インチ: 1S/C8H7NO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11)
- InChIKey: YLHGJHMEILIGNU-UHFFFAOYSA-N
- ほほえんだ: C12=CC=C(S(N)(=O)=O)C=C1C=CS2
1-benzothiophene-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277939-2.5g |
1-benzothiophene-5-sulfonamide |
145951-27-5 | 2.5g |
$1509.0 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582810-50mg |
Benzo[b]thiophene-5-sulfonamide |
145951-27-5 | 98% | 50mg |
¥11721 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040130-1g |
1-Benzothiophene-5-sulfonamide |
145951-27-5 | 95% | 1g |
¥5180.0 | 2023-04-10 | |
Enamine | EN300-277939-0.1g |
1-benzothiophene-5-sulfonamide |
145951-27-5 | 0.1g |
$678.0 | 2023-09-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582810-500mg |
Benzo[b]thiophene-5-sulfonamide |
145951-27-5 | 98% | 500mg |
¥16729 | 2023-03-01 | |
Enamine | EN300-277939-10g |
1-benzothiophene-5-sulfonamide |
145951-27-5 | 10g |
$3315.0 | 2023-09-09 | ||
Enamine | EN300-277939-5.0g |
1-benzothiophene-5-sulfonamide |
145951-27-5 | 5g |
$3065.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582810-250mg |
Benzo[b]thiophene-5-sulfonamide |
145951-27-5 | 98% | 250mg |
¥14968 | 2023-03-01 | |
Enamine | EN300-277939-1.0g |
1-benzothiophene-5-sulfonamide |
145951-27-5 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-277939-0.5g |
1-benzothiophene-5-sulfonamide |
145951-27-5 | 0.5g |
$739.0 | 2023-09-09 |
1-benzothiophene-5-sulfonamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-benzothiophene-5-sulfonamideに関する追加情報
1-Benzothiophene-5-sulfonamide (CAS No. 145951-27-5): A Comprehensive Overview
1-Benzothiophene-5-sulfonamide (CAS No. 145951-27-5) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This sulfonamide derivative, characterized by its unique chemical structure, has garnered attention for its potential therapeutic applications and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 1-benzothiophene-5-sulfonamide.
Chemical Structure and Properties
1-Benzothiophene-5-sulfonamide is a heterocyclic compound that features a benzothiophene ring system with a sulfonamide group attached to the 5-position. The benzothiophene moiety is a six-membered ring with a sulfur atom replacing one of the carbon atoms, providing unique electronic and steric properties. The sulfonamide group, consisting of a sulfur atom double-bonded to an oxygen atom and single-bonded to an amine group, imparts additional functional versatility to the molecule.
The molecular formula of 1-benzothiophene-5-sulfonamide is C9H8N2O2S, with a molecular weight of approximately 208.23 g/mol. It is typically a white crystalline solid with a melting point ranging from 160 to 163°C. The compound is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.
Synthesis Methods
The synthesis of 1-benzothiophene-5-sulfonamide can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 5-chlorosulfonylbenzothiophene with ammonia or an amine derivative. This reaction proceeds via nucleophilic substitution at the chlorosulfonyl group, leading to the formation of the desired sulfonamide product.
A typical synthetic pathway involves the following steps:
- Synthesis of 5-chlorosulfonylbenzothiophene from benzothiophene through chlorosulfonation.
- Treatment of 5-chlorosulfonylbenzothiophene with ammonia or an appropriate amine in a suitable solvent.
- Purification of the resulting product through recrystallization or column chromatography.
This method provides a straightforward and efficient route to prepare 1-benzothiophene-5-sulfonamide, making it suitable for both laboratory-scale synthesis and potential industrial production.
Biological Activities and Therapeutic Potential
1-Benzothiophene-5-sulfonamide has been investigated for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have highlighted its potential as a lead compound for drug development in various therapeutic areas.
Anti-inflammatory Activity:
In vitro studies have shown that 1-benzothiophene-5-sulfonamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Antimicrobial Activity:
The sulfonamide group in 1-benzothiophene-5-sulfonamide confers antimicrobial activity by interfering with bacterial folic acid synthesis. Research has demonstrated that the compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.
Anticancer Activity:
Cancer research has also explored the potential of 1-benzothiophene-5-sulfonamide. Studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell survival.
Clinical Trials and Future Directions:
The promising preclinical results have paved the way for further investigation into the therapeutic potential of 1-benzothiophene-5-sulfonamide. Several clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases. These trials aim to provide valuable insights into the pharmacokinetics, pharmacodynamics, and potential side effects of the compound.
In addition to its direct therapeutic applications, 1-benzothiophene-5-sulfonamide serves as a valuable scaffold for medicinal chemists to design more potent and selective analogs. Structure-activity relationship (SAR) studies have identified key structural features that enhance biological activity while minimizing toxicity. Ongoing research focuses on optimizing these properties to develop next-generation drugs with improved therapeutic profiles.
Conclusion
1-Benzothiophene-5-sulfonamide (CAS No. 145951-27-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities, making it an attractive candidate for drug development in areas such as anti-inflammatory therapy, antimicrobial treatment, and cancer management. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, 1-benzothiophene-5-sulfonamide holds promise as a valuable tool in addressing unmet medical needs.
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